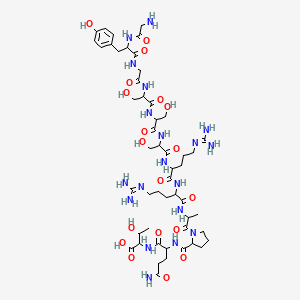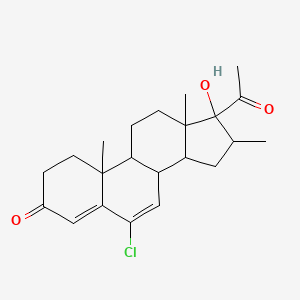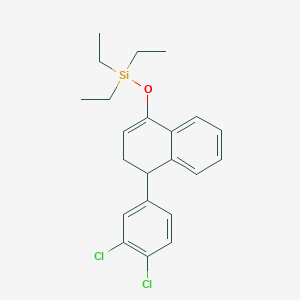![molecular formula C37H39NO4 B12290817 1-[4-Hydroxy-4-(2-methoxyphenyl)-7,7-diphenyloctahydro-2H-isoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one](/img/structure/B12290817.png)
1-[4-Hydroxy-4-(2-methoxyphenyl)-7,7-diphenyloctahydro-2H-isoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Este compuesto tiene alta afinidad por el receptor NK1 humano y pertenece a la clase de compuestos 7,7,4-trimetilperhidroisoindol . Se utiliza principalmente en investigación científica para estudiar el papel de la sustancia P, un neuropéptido involucrado en diversos procesos fisiológicos y patológicos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de RPR 100893 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción suelen implicar el uso de bases fuertes, como el hidruro de sodio, y diversos disolventes orgánicos .
Métodos de Producción Industrial
La producción industrial de RPR 100893 sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto implica el uso de reactores automatizados, sistemas de flujo continuo y medidas estrictas de control de calidad para garantizar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de Reacciones
RPR 100893 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de litio y aluminio.
Sustitución: Son posibles las reacciones de sustitución nucleófila y electrófila, lo que permite la modificación de los grupos arilo.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Disolventes halogenados, bases o ácidos fuertes.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
RPR 100893 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza para estudiar la unión e inhibición del receptor NK1.
Biología: Investiga el papel de la sustancia P en la inflamación neurogénica y la modulación del dolor.
Medicina: Explora posibles aplicaciones terapéuticas para afecciones como la migraña, las cefaleas en racimo y otros trastornos relacionados con el dolor.
Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos al receptor NK1
Mecanismo De Acción
RPR 100893 ejerce sus efectos uniéndose al receptor NK1, bloqueando así la acción de la sustancia P. Esta inhibición evita la extravasación de proteínas plasmáticas neurogénicas y reduce la inflamación y el dolor. Los objetivos moleculares incluyen el receptor NK1, y las vías involucradas están principalmente relacionadas con la inflamación neurogénica y la señalización del dolor .
Comparación Con Compuestos Similares
Compuestos Similares
Lanepitant: Otro antagonista del receptor NK1, pero menos efectivo en la prevención de la migraña.
L-758,298: Un profármaco de aprepitant, no logró abortar los ataques de migraña.
GR-205,171: Ineficaz contra el tratamiento de la migraña.
Singularidad
RPR 100893 destaca por su alta afinidad por el receptor NK1 y su eficacia en la reducción de la inflamación neurogénica y el dolor. A diferencia de otros antagonistas del receptor NK1, RPR 100893 ha mostrado resultados prometedores en estudios preclínicos, lo que lo convierte en una herramienta valiosa para la investigación científica .
Propiedades
Fórmula molecular |
C37H39NO4 |
|---|---|
Peso molecular |
561.7 g/mol |
Nombre IUPAC |
1-[4-hydroxy-4-(2-methoxyphenyl)-7,7-diphenyl-1,3,3a,5,6,7a-hexahydroisoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C37H39NO4/c1-26(29-18-10-12-20-33(29)41-2)35(39)38-24-31-32(25-38)37(40,30-19-11-13-21-34(30)42-3)23-22-36(31,27-14-6-4-7-15-27)28-16-8-5-9-17-28/h4-21,26,31-32,40H,22-25H2,1-3H3 |
Clave InChI |
CCIWVEMVBWEMCY-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1OC)C(=O)N2CC3C(C2)C(CCC3(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B12290740.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline](/img/structure/B12290752.png)
![Disodium;[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12290757.png)
![threo-2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-hydroxy-N-(phenylmethyl)-D-leucine Methyl Ester](/img/structure/B12290758.png)
![3-Methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12290773.png)


![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B12290785.png)
![2,4(1H,3H)-Pyrimidinedione,6-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3,5-trimethyl-](/img/structure/B12290800.png)
![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] pyridine-4-carboxylate](/img/structure/B12290807.png)
![{3-[(4-Amino-benzenesulfonyl)-isobutyl-amino]-1-benzyl-2-hydroxy-propyl}-carbamic acid tetrahydro-furan-3-YL ester](/img/structure/B12290812.png)
![Butanedioic acid, 1-[4-(acetylamino)phenyl] ester](/img/structure/B12290815.png)


